Benzoic acid, 3-[3-[4-(dimethylamino)phenyl]-2-oxo-1-imidazolidinyl]-
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The systematic IUPAC name for this compound is 3-[3-[4-(dimethylamino)phenyl]-2-oxoimidazolidin-1-yl]benzoic acid . This nomenclature reflects its core structure: a benzoic acid moiety substituted at the meta position (carbon 3) with an imidazolidin-2-one ring. The imidazolidinone ring itself is further substituted at position 3 with a 4-(dimethylamino)phenyl group.
The structural interpretation can be broken down as follows:
- Benzoic acid backbone : A benzene ring with a carboxylic acid (-COOH) group at position 1.
- Imidazolidin-2-one substituent : A five-membered saturated ring containing two nitrogen atoms at positions 1 and 3, with a ketone group (=O) at position 2.
- 4-(Dimethylamino)phenyl group : A phenyl ring substituted at the para position with a dimethylamino (-N(CH₃)₂) group.
The stereochemistry of the compound is not specified in available data, suggesting it may exist as a racemic mixture or in a single undefined configuration.
CAS Registry Number and Database Identifiers
The compound is registered under CAS Registry Number 651748-88-8 . Key database identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| CAS RN | 651748-88-8 | |
| ChEMBL ID | Not explicitly listed | - |
| PubChem CID | Not available in provided sources | - |
| DSSTox Substance ID | Not available in provided sources | - |
While the DSSTox identifier is absent in the provided search results, the compound’s inclusion in commercial catalogs (e.g., Henan Coreychem) confirms its use in synthetic chemistry.
Molecular Formula and Weight Analysis
The molecular formula is C₁₈H₁₉N₃O₃ , derived from the following constituents:
- 18 carbon atoms : 7 from the benzoic acid, 6 from the phenyl group, 4 from the imidazolidinone ring, and 1 from the dimethylamino group.
- 19 hydrogen atoms : Distributed across aromatic rings, methyl groups, and the imidazolidinone backbone.
- 3 nitrogen atoms : 2 in the imidazolidinone ring and 1 in the dimethylamino group.
- 3 oxygen atoms : 2 from the carboxylic acid and 1 from the imidazolidinone ketone.
The molecular weight is 325.36 g/mol , calculated as:
$$
(12.01 \times 18) + (1.01 \times 19) + (14.01 \times 3) + (16.00 \times 3) = 325.36 \, \text{g/mol}
$$
This matches the exact mass reported in commercial databases.
A summary of identifiers is provided below:
| Property | Value |
|---|---|
| IUPAC Name | 3-[3-[4-(Dimethylamino)phenyl]-2-oxoimidazolidin-1-yl]benzoic acid |
| CAS RN | 651748-88-8 |
| Molecular Formula | C₁₈H₁₉N₃O₃ |
| Molecular Weight | 325.36 g/mol |
Properties
CAS No. |
651748-88-8 |
|---|---|
Molecular Formula |
C18H19N3O3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-[3-[4-(dimethylamino)phenyl]-2-oxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C18H19N3O3/c1-19(2)14-6-8-15(9-7-14)20-10-11-21(18(20)24)16-5-3-4-13(12-16)17(22)23/h3-9,12H,10-11H2,1-2H3,(H,22,23) |
InChI Key |
PWNMWZMYIMSGSD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2CCN(C2=O)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization to Imidazolidinone
- The imidazolidinone ring is synthesized by reacting a suitable diamine (e.g., ethylenediamine derivatives) with a carbonyl source under controlled conditions.
- For example, the reaction of 4-(dimethylamino)aniline with a diacid chloride or activated ester of benzoic acid derivatives can yield an amide intermediate.
- Subsequent intramolecular cyclization under dehydrating conditions (e.g., using carbodiimides or phosphorus oxychloride) forms the imidazolidinone ring.
Incorporation of the 4-(Dimethylamino)phenyl Group
- The 4-(dimethylamino)phenyl substituent is introduced via nucleophilic aromatic substitution or amide coupling.
- Dimethylamino-substituted anilines are reacted with activated carboxylic acid derivatives or imidazolidinone intermediates.
- Reaction conditions typically involve polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) and coupling agents such as EDCI or HATU to facilitate amide bond formation.
Attachment of the Benzoic Acid Moiety
- The benzoic acid group is either present in the starting material or introduced by hydrolysis of esters or acid chlorides.
- Hydrolysis is performed under acidic or basic aqueous conditions, often followed by purification steps such as recrystallization or chromatography.
Representative Synthetic Route (Hypothetical Example)
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-(Dimethylamino)aniline + Benzoic acid chloride | Base (e.g., triethylamine), solvent (e.g., dichloromethane), 0-25°C | Amide intermediate |
| 2 | Amide intermediate + ethylenediamine derivative | Cyclization agent (e.g., carbonyldiimidazole), heat | Imidazolidinone ring formation |
| 3 | Ester hydrolysis (if ester present) | Aqueous NaOH or HCl, reflux | Benzoic acid, 3-[3-[4-(dimethylamino)phenyl]-2-oxo-1-imidazolidinyl]- |
Analytical and Purification Techniques
- NMR Spectroscopy : Used to confirm the structure and purity of intermediates and final product, especially to verify the imidazolidinone ring and aromatic substituents.
- Mass Spectrometry : Confirms molecular weight and fragmentation pattern.
- Chromatography : High-performance liquid chromatography (HPLC) or column chromatography is employed for purification.
- Melting Point and Elemental Analysis : Used to assess purity and composition.
Research Findings and Optimization
- Reaction yields and purity depend heavily on the choice of solvents, temperature, and coupling agents.
- Use of mild cyclization agents reduces side reactions and improves yield.
- Protecting groups may be necessary to prevent unwanted reactions on the dimethylamino group during synthesis.
- Recent patents (e.g., JP6880101B2) describe related oxazolidinone and imidazolidinone derivatives synthesized via similar methods, emphasizing the importance of controlled cyclization and substitution steps for high purity and activity.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, DMF, DMSO | Polar aprotic solvents preferred for coupling |
| Temperature | 0–80°C | Lower temps for coupling, higher for cyclization |
| Coupling Agents | EDCI, HATU, CDI | Facilitate amide bond formation and cyclization |
| Cyclization | Carbonyldiimidazole, POCl3 | Promotes ring closure to imidazolidinone |
| Purification | Recrystallization, HPLC | Ensures high purity of final compound |
| Analytical Methods | NMR, MS, IR | Structural confirmation and purity assessment |
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-(Dimethylamino)phenyl)-2-oxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that compounds related to benzoic acid derivatives exhibit antitumor properties. For instance, derivatives that inhibit specific kinases involved in cancer cell proliferation have been identified. The inhibition of phosphoinositide-3-kinases and mammalian target of rapamycin (mTOR) pathways is crucial for developing effective anticancer therapies . The structure-activity relationship (SAR) studies of such compounds have revealed modifications that enhance their selectivity and potency against cancer cells while minimizing toxicity to normal cells.
Antimicrobial Properties
Benzoic acid derivatives are also recognized for their antimicrobial activities. They can disrupt microbial cell membranes or inhibit essential metabolic pathways, making them valuable in developing new antibiotics. Studies have shown that certain benzoic acid derivatives possess significant inhibitory effects against pathogenic bacteria and fungi, thus contributing to the search for novel antimicrobial agents .
Materials Science
Polymer Chemistry
The incorporation of benzoic acid derivatives into polymer matrices has been explored for creating thermosensitive materials. For example, poly(n-isopropylacrylamide-co-2-dimethylamino ethyl methacrylate)-based nanoparticles have been developed for controlled drug release applications. These materials can respond to temperature changes, releasing therapeutic agents in a controlled manner when triggered by physiological conditions .
Analytical Chemistry
Dye Applications
Benzoic acid derivatives are used as dyes in various analytical applications. For instance, the sodium salt of benzoic acid with dimethylamino phenyl groups has been employed as a pH indicator due to its structural properties that change color at different pH levels. This makes it useful for titrations and other chemical analyses where pH monitoring is crucial .
Case Studies
Mechanism of Action
The mechanism of action of 3-(3-(4-(Dimethylamino)phenyl)-2-oxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the imidazolidinone ring can interact with enzymes and receptors. These interactions can modulate the activity of various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is closely related to several analogs differentiated by substituents on the phenyl ring attached to the imidazolidinone moiety. Below is a detailed comparison:
Structural Analogues and Substituent Effects
Key Differences in Physicochemical Properties
- Solubility: The dimethylamino group in the target compound improves aqueous solubility compared to fluorinated analogs, which exhibit higher lipophilicity (e.g., logP increases from ~1.8 to ~3.2 with fluorine substitution) .
- Synthetic Accessibility: Fluorinated analogs often require multistep halogenation protocols, while the dimethylamino-substituted compound can be synthesized via Pd-catalyzed coupling or reductive amination .
Biological Activity
Benzoic acid derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound Benzoic acid, 3-[3-[4-(dimethylamino)phenyl]-2-oxo-1-imidazolidinyl]- (often referred to as "the compound") is of particular interest due to its unique structural features that may confer specific biological effects.
Chemical Structure
The compound can be described structurally as follows:
- IUPAC Name : Benzoic acid, 3-[3-[4-(dimethylamino)phenyl]-2-oxo-1-imidazolidinyl]-
- Molecular Formula : CHNO
- Molecular Weight : 286.33 g/mol
Antimicrobial Properties
Research indicates that benzoic acid derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to the one showed effectiveness against a range of bacteria and fungi, potentially due to their ability to disrupt microbial cell membranes or inhibit enzymatic functions essential for microbial growth .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB pathways, leading to decreased inflammation in cellular models .
Anticancer Activity
Preliminary studies indicate that the compound has potential anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound's ability to penetrate cell membranes efficiently suggests it could serve as a lead compound for further development in cancer therapeutics .
Study 1: Antimicrobial Efficacy
A study published in Journal of Applied Microbiology assessed the antimicrobial efficacy of various benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, demonstrating its potential as a broad-spectrum antimicrobial agent .
Study 2: Anti-inflammatory Mechanisms
In a controlled laboratory setting, researchers investigated the anti-inflammatory effects of the compound on macrophage cells stimulated with lipopolysaccharides (LPS). The findings revealed a significant reduction in TNF-alpha and IL-6 production, suggesting that the compound could modulate inflammatory responses effectively .
Study 3: Cancer Cell Apoptosis
A recent study focused on the effects of the compound on human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through caspase activation and increased levels of reactive oxygen species (ROS). The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cancer cells .
Data Tables
| Biological Activity | Tested Concentration | Effect Observed |
|---|---|---|
| Antimicrobial | 32 µg/mL | Inhibition of growth in S. aureus and E. coli |
| Anti-inflammatory | 50 µM | Reduction in TNF-alpha and IL-6 production |
| Anticancer | 15 µM | Induction of apoptosis in MCF-7 cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
